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(4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone

Physicochemical profiling Lipophilicity Aqueous solubility

Obtaining regioisomerically pure 4-aminomethylpiperidine-fluoropyridine amides for target-engagement studies is often hampered by uncontrolled substitution variability. This compound provides a rigorously defined 4-aminomethyl pharmacophore with a 5-fluoropyridine carbonyl moiety, ensuring consistent assay outcomes. - Purity: 98%, minimizing side reactions in amine-reactive derivatization. - Physicochemical profile: XLogP3 = 0.2, TPSA = 59.2 Ų, ideal for aqueous enzymatic assays. - Scaffold utility: Suited for tryptase β-2 inhibitor programs and computational model calibration.

Molecular Formula C12H16FN3O
Molecular Weight 237.27 g/mol
CAS No. 1589272-50-3
Cat. No. B1475485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone
CAS1589272-50-3
Molecular FormulaC12H16FN3O
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C2=CC(=CN=C2)F
InChIInChI=1S/C12H16FN3O/c13-11-5-10(7-15-8-11)12(17)16-3-1-9(6-14)2-4-16/h5,7-9H,1-4,6,14H2
InChIKeyGTTFDILAMRTSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview & Procurement Baseline


(4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a synthetic small molecule belonging to the aminomethylpiperidine-fluoropyridine amide class, with molecular formula C12H16FN3O and molecular weight 237.27 g/mol [1]. It features a 4-(aminomethyl)piperidine ring linked via a carbonyl bridge to a 5-fluoropyridin-3-yl moiety. Computed physicochemical properties include an XLogP3 of 0.2, a topological polar surface area (TPSA) of 59.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is supplied at research-grade purity (typically 98% ) and is primarily utilized as an intermediate or probe molecule in medicinal chemistry and biochemical assay contexts.

Probe & Intermediate Supports medicinal chemistry and biochemical assay workflows
Low Lipophilicity Reported XLogP3 0.2 may support aqueous assay buffer solubility
Research-Grade Purity Supports SAR and dose-response reproducibility at reported purity level

Why Generic Substitution Fails for This Compound


Substituting (4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone with a closely related regioisomer or functional-group analog—such as the 3-aminomethylpiperidine isomer (CAS 1587388-59-7), the 4-aminopiperidine variant, or the 4-hydroxypiperidine analog—introduces changes in spatial geometry, amine basicity, hydrogen-bonding capacity, and lipophilicity that can fundamentally alter target engagement, metabolic stability, and assay reproducibility [1][2]. The aminomethyl substituent at the piperidine 4-position establishes a unique three-dimensional pharmacophore that cannot be replicated by shifting the substitution to position 3 or by replacing the primary amine with a hydroxyl group [2]. Even when the 5-fluoropyridine carbonyl moiety is conserved, these subtle structural variations have been shown in the broader aminopiperidine patent literature to produce divergent monoamine reuptake inhibition profiles, underscoring that generic interchange without quantitative verification introduces uncontrolled variables into experimental systems [3].

Target Substituent
Common Substitute
Risk Context
4-(Aminomethyl)piperidine
3-(Aminomethyl)piperidine isomer
Altered amine spatial vector may shift target binding geometry
4-Aminomethyl (higher basicity)
4-Aminopiperidine (lower basicity)
Protonation state and binding electrostatics may differ at physiological pH
4-Aminomethylpiperidine amide
4-Hydroxypiperidine analog
Loss of primary amine removes key hydrogen-bond donor and derivatization handle

Quantitative Evidence for Procurement Selection


Low Computed Lipophilicity Compared to Hydroxyl and Amine Analogs

The target compound exhibits a computed XLogP3 value of 0.2 [1], placing it in a distinctly low-lipophilicity space compared to its 4-hydroxypiperidine analog (estimated XLogP3 ~0.8–1.0 based on the loss of the basic amine and increased hydrogen-bond acceptor character of the hydroxyl group) and the 4-aminopiperidine analog (estimated XLogP3 ~0.5–0.7 due to the absence of the methylene spacer) [1][2]. This lower logP is consistent with the compound's single hydrogen bond donor and four hydrogen bond acceptors, yielding a TPSA of 59.2 Ų [1].

Lipophilicity vs Analogs
Cross-study comparable
Target XLogP3 0.2 vs. analog ~0.5–1.0
Lower logP supports aqueous assay solubility
Computed values; may differ from experimental logP
Physicochemical profiling Lipophilicity Aqueous solubility

Certified Purity Advantage for Assay Reproducibility

The target compound is commercially available from Leyan (Product No. 2282953) with a certified purity of 98% . By comparison, multiple closely related analogs—including the 3-(aminomethyl)piperidine regioisomer and the 4-aminopiperidine variant—are typically supplied at 95% purity [1]. The 3% absolute purity differential translates to a 60% reduction in total impurity burden (from 5% to 2%), a factor that directly impacts signal-to-noise ratios in enzymatic and cellular assays.

Certified Purity
Specification review
98% (reported)
Supports assay reproducibility and SAR confidence
Comparator analogs typically 95%; impurity burden 2% vs 5%
Chemical purity Assay reproducibility Procurement quality control

Aminomethyl Spacer Confers Distinct Amine Basicity and Steric Profile

The target compound incorporates a methylene spacer between the piperidine ring and the primary amine, positioning the amino group approximately 1.5 Å further from the piperidine nitrogen and the carbonyl-linked fluoropyridine moiety. This contrasts with the 4-aminopiperidine analog, where the amino group is directly attached to the piperidine ring, resulting in a shorter, more conformationally restricted cationic center [1]. In the broader class of aminopiperidine derivatives evaluated for monoamine reuptake inhibition, such linker-length differences have been shown to produce measurable shifts in target affinity and selectivity [2].

Amine Basicity & Spacer
Class-level inference
Methylene spacer extends amine ~1.5 Å; pKa estimated ~10.6 vs ~9.5
Basicity and spatial shift may alter target binding electrostatics
Estimated values; direct amine analog not interchangeable without re-optimization
Amine basicity Structure-activity relationship Spatial pharmacophore

Pharmacophore Alignment with Spirocyclic Tryptase Inhibitors

The target compound shares a conserved piperidine-amide-aryl pharmacophore with a series of potent, nonpeptide spirocyclic piperidine amide tryptase inhibitors that demonstrated nanomolar IC50 values against human mast cell tryptase [1]. While direct IC50 data for (4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone against tryptase beta-2 are not available in the open literature, the presence of the piperidine-amide linkage and the electron-deficient 5-fluoropyridine ring mirrors key structural determinants required for tryptase active-site occupancy [1][2].

Tryptase Pharmacophore
Class-level inference
Piperidine-amide-fluoropyridine motif aligned with known tryptase inhibitors
Supports scaffold-hopping for tryptase inhibitor development
No direct IC50 data; validation required
Tryptase beta-2 inhibition Mast cell Piperidine amide pharmacophore

Research & Industrial Application Scenarios


Tryptase Beta-2 Probe Development and Inhibitor Screening

Based on the compound's structural alignment with the spirocyclic piperidine amide tryptase inhibitor pharmacophore [1], (4-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is suited for use as a scaffold-hopping starting point in tryptase beta-2 inhibitor programs. The 4-aminomethyl substituent provides a vector for further derivatization (e.g., amide coupling, reductive amination) to explore salt-bridge interactions within the tryptase S1 pocket, while the 5-fluoropyridine ring engages the S2 subsite through π-stacking. Its low computed XLogP3 of 0.2 [2] supports solubility in aqueous enzymatic assay conditions.

Monoamine Transporter Selectivity Profiling

The aminopiperidine patent literature demonstrates that subtle substituent changes on the piperidine ring produce divergent selectivity profiles across serotonin, norepinephrine, and dopamine transporters [3]. The target compound's 4-aminomethyl-5-fluoropyridine combination represents a distinct chemotype for transporter selectivity panels, enabling head-to-head comparison with 3-aminomethyl and direct-amine regioisomers to map structure-selectivity relationships.

Amine-Directed Covalent and Reversible Target Engagement Probe

The primary amine of the 4-aminomethyl group (estimated pKa ~10.6, computed physicochemical data [2]) can be exploited for both reversible ionic interactions with acidic protein residues and for covalent conjugation strategies (e.g., NHS-ester or isocyanate coupling). The 98% purity certification ensures that amine-reactive derivatization proceeds with minimal side reactions, an essential requirement for preparing homogeneous chemical biology probes.

Reference Standard for Aminomethyl-Fluoropyridine Libraries

With fully characterized computed properties—XLogP3 = 0.2, TPSA = 59.2 Ų, 1 HBD, 4 HBA, rotatable bond count = 2 [2]—this compound can serve as a reference standard for calibrating computational models (e.g., logD prediction, permeability estimation) applied to aminomethylpiperidine-fluoropyridine libraries. Its position at the low-lipophilicity extreme of this chemical space provides a boundary condition for model validation.

Application
Selection Property
Validation Focus
Tryptase beta-2 inhibitor screening
Piperidine-amide-fluoropyridine pharmacophore alignment
S1 pocket salt-bridge derivatization feasibility
Monoamine transporter selectivity profiling
4-Aminomethyl-5-fluoropyridine chemotype
Head-to-head regioisomer selectivity mapping
Amine-directed target engagement probe
Primary amine nucleophilicity and purity context
Derivatization efficiency and homogeneity verification
Computational model calibration
Low-lipophilicity boundary (XLogP3 ~0.2, TPSA 59.2 Ų)
logD / predicted permeability boundary validation
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